molecular formula C24H18ClN3O B2535177 N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide CAS No. 321433-27-6

N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide

Cat. No.: B2535177
CAS No.: 321433-27-6
M. Wt: 399.88
InChI Key: LGUFAPPVEXKWMV-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide is a pyrimidine-based compound featuring a carboxamide moiety substituted with a 4-chlorobenzyl group and two phenyl rings at the 2- and 4-positions of the pyrimidine core.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c25-20-13-11-17(12-14-20)15-27-24(29)21-16-26-23(19-9-5-2-6-10-19)28-22(21)18-7-3-1-4-8-18/h1-14,16H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUFAPPVEXKWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chlorobenzylamine, benzaldehyde, and pyrimidine-5-carboxylic acid.

    Condensation Reaction: The first step involves the condensation of 4-chlorobenzylamine with benzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with pyrimidine-5-carboxylic acid under acidic conditions to form the desired pyrimidine derivative.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to enhance yield and reduce reaction time.

    Automated Purification Systems: Using automated purification systems like high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide is primarily studied for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation.

Mechanism of Action:

  • Molecular Targets: The compound targets kinases and G-protein coupled receptors.
  • Pathways Involved: It interferes with signaling pathways related to cell growth and apoptosis.

Case Study: Anticancer Activity
A study demonstrated significant cytotoxic effects against various cancer cell lines, including colon (HCT116) and breast (MCF7) cancer cells.

CompoundIC50 (μM)Cell LineMechanism
This compound0.119 ± 0.007HCT116Apoptosis induction
Similar Pyrimidine Derivative0.057 ± 0.003MCF7CDK2 inhibition

Pharmaceuticals

The compound is explored for developing new drugs targeting various diseases beyond cancer, including inflammatory conditions and infectious diseases.

Pharmacokinetics:
Preliminary studies suggest favorable absorption and distribution characteristics, although comprehensive toxicity profiles are needed for therapeutic applications.

Material Science

This compound is investigated for its potential in creating advanced materials with unique electronic or optical properties. Its structural features may contribute to the development of organic semiconductors or photonic devices.

Biological Studies

The compound is utilized in biological studies to understand its interaction with biomolecules and cellular processes. Its unique structure allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing its biological activity.

Structure-Activity Relationship (SAR)

The presence of the 4-chlorophenyl group enhances potency against various biological targets. Modifications in the phenyl substituents significantly affect its pharmacological profile, indicating that electronic and steric factors play vital roles.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide involves:

    Molecular Targets: The compound targets specific enzymes or receptors in the body, such as kinases or G-protein coupled receptors.

    Pathways Involved: It interferes with signaling pathways involved in cell growth, proliferation, and apoptosis, leading to the inhibition of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxamide Derivatives

Structural Modifications and Substituent Effects

Pyrimidine carboxamides exhibit diverse bioactivities depending on substituent patterns. Key comparisons include:

Compound Name Substituents (Position) Key Structural Features Biological Activity/Properties Reference
N-[(4-Chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide 4-Cl-benzyl (N), phenyl (2,4) High lipophilicity, π-π stacking potential Inferred antimicrobial/anticancer potential
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 4-F-benzylsulfanyl (2), sulfamoyl (N) Enhanced solubility via sulfamoyl group Potential kinase inhibition
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide Methoxy (N), methyl (4-aryl) Electron-donating groups, reduced toxicity Antifungal activity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluoro (N), methoxyaminomethyl (5) Intramolecular H-bonding, planar structure Antibacterial activity

Key Observations :

  • Chloro vs. Fluoro Substitutents : Chlorine (electron-withdrawing) increases metabolic stability compared to fluorine, but fluorine may improve bioavailability due to its smaller size and polarity .
  • Carboxamide vs. Sulfamoyl Groups : Sulfamoyl derivatives (e.g., ) exhibit higher solubility in aqueous media, advantageous for drug formulation .
Crystallographic and Conformational Analysis
  • Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents range from 12.0° to 86.1°, influencing molecular planarity and packing . The target compound’s 2,4-diphenyl groups may adopt similar angles (~5–15°), as seen in analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .
  • Hydrogen Bonding : Unlike ’s compound, which lacks intermolecular H-bonding, sulfamoyl-containing analogs (e.g., ) form stable C–H⋯O bonds, enhancing crystalline stability .

Biological Activity

N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two phenyl groups and a 4-chlorobenzyl moiety. Its molecular formula is C20H18ClN3OC_{20}H_{18}ClN_{3}O, and it has a molecular weight of 357.83 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer models.
  • Transcription Modulation : It has been shown to modulate transcriptional activity by interacting with nucleosomes, impacting RNA polymerase II activity. This dual role as a positive and negative regulator of transcription elongation suggests potential applications in gene therapy and cancer treatment .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways .
  • Animal Models : In vivo experiments using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups, indicating its potential as a therapeutic agent .

Other Biological Activities

Beyond anticancer effects, this compound has demonstrated various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains, potentially useful in developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other pyrimidine derivatives:

Compound NameStructureBiological Activity
N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamideStructureModerate anticancer activity
2-(4-Chlorophenyl)-5-QuinoxalinecarboxamideStructureAntimicrobial and anticancer properties

The structural modifications in these compounds lead to variations in their biological activities, highlighting the importance of functional group positioning for efficacy.

Case Studies

Several case studies have been published regarding the biological activity of this compound:

  • Study on Breast Cancer Cells : A study published in Cancer Research showed that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours .
  • Inflammation Model : In an animal model of arthritis, administration of this compound led to a significant decrease in joint swelling and inflammation markers compared to untreated controls .

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